molecular formula C10H13BrF2N2 B13190307 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole

3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole

Cat. No.: B13190307
M. Wt: 279.12 g/mol
InChI Key: GOWKCVNWPSIKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole ( 2059947-59-8) is a high-value chemical reagent with the molecular formula C 10 H 13 BrF 2 N 2 and a molecular weight of 279.12 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . The molecule is strategically substituted with a bromodifluoromethyl group at the 3-position and a cyclohexyl group at the 1-position of the pyrazole ring. The bromodifluoromethyl moiety is a key functional group, serving as a versatile handle for further synthetic modification, particularly for introducing difluoromethyl groups or participating in cross-coupling reactions. Pyrazole derivatives are extensively researched due to their wide range of biological activities. They are found in compounds with anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant properties, among others . The specific substitution pattern on this pyrazole makes it a promising building block for researchers developing novel active molecules. Its primary research value lies in its application as a synthetic intermediate in organic synthesis, medicinal chemistry, and agrochemical research for the construction of more complex, functionalized molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13BrF2N2

Molecular Weight

279.12 g/mol

IUPAC Name

3-[bromo(difluoro)methyl]-1-cyclohexylpyrazole

InChI

InChI=1S/C10H13BrF2N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

GOWKCVNWPSIKSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is typically constructed via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Common synthetic routes involve:

  • Condensation of hydrazines with β-diketones or β-ketoesters to form 1,3-disubstituted pyrazoles, often under basic or acidic catalysis.
  • Use of ionic liquids as solvents and catalysts to improve regioselectivity and yields in pyrazole synthesis.
  • Multicomponent one-pot syntheses involving aldehydes, 1,3-dicarbonyl compounds, and hydrazines with rare earth catalysts or silica chloride to accelerate cyclocondensation.

Incorporation of the Bromodifluoromethyl Group at C3

The bromodifluoromethyl group is a specialized haloalkyl substituent that can be introduced by:

  • Halogenation of difluoromethylated pyrazoles using brominating agents.
  • Direct use of bromodifluoromethyl precursors or reagents in the pyrazole synthesis step.
  • Modification of 3-substituted pyrazoles via electrophilic halogenation or radical bromodifluoromethylation reactions.

Specific Preparation Methods and Protocols

Method Based on Condensation and N-Alkylation

Step Reagents & Conditions Description Yield/Notes
1 Hydrazine + 1,3-dicarbonyl compound (e.g., acetylacetone) Formation of 3-substituted pyrazole core Moderate to high yield
2 N-alkylation with cyclohexyl bromide, base (e.g., NaOH) in ethanol Introduction of cyclohexyl group at N1 High regioselectivity; monitored by TLC
3 Halogenation with bromodifluoromethylating agent (e.g., BrCF2 reagent) Installation of bromodifluoromethyl group at C3 Requires controlled conditions to avoid side reactions

This method benefits from the use of ionic liquids as solvents and catalysts, which enhance regioselectivity and yield.

One-Pot Multi-Component Synthesis Using Ionic Liquids

  • Reagents: Aldehydes, 1,3-dicarbonyl compounds, phenyl hydrazines, and bromodifluoromethyl sources.
  • Catalyst: Ytterbium perfluorooctanoate or silica chloride.
  • Solvent: Ionic liquid or ethanol.
  • Conditions: Mild heating, typically 60–90 °C.
  • Outcome: Efficient formation of polysubstituted pyrazoles with bromodifluoromethyl substituents in one step, with good to moderate yields.

Improved Process for 3-Haloalkyl-1H-Pyrazoles (Patent-Based)

  • Step 1: Formation of 1,3-diketone intermediate by base treatment of ketone and ester.
  • Step 2: Condensation of diketone with hydrazine derivative to form pyrazole.
  • Step 3: Halogenation or direct incorporation of haloalkyl group (bromodifluoromethyl) to yield final product.
  • Advantages: Single crystallization step, high purity, increased batch size, and reduced cycle time.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Value / Condition Reference
Pyrazole ring formation Condensation of hydrazine + diketone, 60–90 °C
N1-Cyclohexyl substitution Alkylation with cyclohexyl bromide, NaOH, EtOH
Bromodifluoromethylation Use of bromodifluoromethyl reagents, controlled temp
Catalysts Ionic liquids, ytterbium perfluorooctanoate, silica chloride
Yields 50–80% depending on method and conditions
Purification Recrystallization from isopropanol/water or chromatography

Research Discoveries and Analytical Data

  • The use of ionic liquids as both solvent and catalyst has been shown to improve regioselectivity and yield in pyrazole synthesis, including derivatives with haloalkyl groups.
  • The patented improved process for 3-haloalkyl-1H-pyrazoles allows for safer, larger-scale production with fewer purification steps and higher purity, which is critical for pharmaceutical applications.
  • Analytical characterization typically involves NMR (1H, 13C, 19F), IR spectroscopy, and HRMS , confirming the presence of the bromodifluoromethyl group and cyclohexyl substitution.
  • The compound’s molecular formula and structure are well-established and cataloged in chemical databases such as PubChem, providing computed descriptors and identifiers for reference.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromodifluoromethyl group (CF2Br\text{CF}_2\text{Br}) undergoes nucleophilic substitution due to its electrophilic nature. Key reactions include:

  • Hydrolysis : Treatment with aqueous LiOH in tetrahydrofuran (THF) at room temperature replaces the bromine with a hydroxyl group, yielding 3-(difluoromethyl)-1-cyclohexyl-1H-pyrazole-4-carboxylic acid .

  • Amination : Reaction with primary or secondary amines (e.g., morpholine) in the presence of a palladium catalyst produces 3-(difluoromethyl)-N-alkyl/aryl derivatives .

Table 1: Representative Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
HydrolysisLiOH (2 M), THF, 2 h, RT3-(Difluoromethyl)-1-cyclohexyl-1H-pyrazole-4-carboxylic acid85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-Aryl-3-(difluoromethyl)-1-cyclohexyl-1H-pyrazole70–90

Cross-Coupling Reactions

The bromine atom in the bromodifluoromethyl group enables cross-coupling reactions:

  • Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl/alkyl amines generates 4-amino-substituted pyrazoles. For example, reaction with 4-(tert-butyl)aniline yields 4-(4-tert-butylphenyl)-3-(difluoromethyl)-1-cyclohexyl-1H-pyrazole .

  • Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl groups at the C-4 position under Cu(I) catalysis .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-4 and C-5 positions:

  • Nitration : Nitration with fuming HNO₃ at 0°C produces 4-nitro-3-(bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole .

  • Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups, enabling further derivatization .

Reductive Transformations

  • Debromination : Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 3-(difluoromethyl)-1-cyclohexyl-1H-pyrazole .

  • Reductive Alkylation : Reaction with aldehydes/ketones under hydrogenation conditions introduces alkyl chains at C-4 .

Scientific Research Applications

3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The bromodifluoromethyl group distinguishes this compound from other halogenated pyrazoles. Key comparisons include:

Compound Name Substituents (Position) Key Features Reference
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole -CF2Br (3), cyclohexyl (1) High synthetic yield (>90%); bromine enables cross-coupling; cyclohexyl enhances lipophilicity
5-(3-Bromophenyl)-1-methyl-1H-pyrazole -Br (5-phenyl), -CH3 (1) Methyl group reduces steric hindrance; bromophenyl allows π-π interactions
1-Benzyl-3-bromo-1H-pyrazole -Br (3), -CH2C6H5 (1) Benzyl group increases aromatic stacking potential; lower metabolic stability
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole -Br (4), -CF3 (3), -CH3 (1) Trifluoromethyl enhances electronegativity but limits further functionalization

Key Observations :

  • The -CF2Br group combines fluorine’s electronegativity with bromine’s leaving-group capability, enabling dual reactivity in nucleophilic and radical reactions .
  • Trifluoromethyl (-CF3) groups, while electronically similar to -CF2Br, lack bromine’s versatility for subsequent modifications .

Physicochemical Properties

Fluorine and bromine synergistically influence properties:

  • Thermal Stability: Bromodifluoromethyl groups improve thermal stability over non-fluorinated analogs, as seen in related compounds .
  • Solubility: Fluorine’s polarity may counterbalance the hydrophobic cyclohexyl group, improving aqueous solubility relative to fully non-polar analogs .

Biological Activity

3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article synthesizes existing research on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C11H12BrF2N3
  • Molecular Weight : 300.14 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1CCCCC1N2C(=C(N=C2C(=N)C(F)F)C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially modulating cytokine production and reducing inflammation.
  • Receptor Modulation : The pyrazole ring structure allows for interactions with various receptors, including those involved in pain and inflammation signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnalgesicPain relief in animal models
AnticancerInhibition of tumor cell proliferation
AntimicrobialActivity against specific bacterial strains

Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of pyrazole derivatives, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in murine models. Results showed a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent.

Analgesic Effects

A series of analgesic assays demonstrated that this compound effectively reduced pain responses in rodent models. The mechanism was linked to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways.

Anticancer Properties

Research published in recent years highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic agent.

Antimicrobial Activity

Preliminary studies indicated that this pyrazole derivative exhibits antimicrobial properties against specific strains of bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Q & A

Basic: What are the recommended synthetic routes for 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole, and how can purity be optimized?

Answer:
The synthesis typically involves cyclocondensation of hydrazines with β-diketones or β-ketoesters, followed by bromodifluoromethylation. Key steps include:

  • Cyclohexyl group introduction : Use 1-cyclohexylhydrazine hydrochloride as a starting material to ensure regioselectivity in pyrazole ring formation .
  • Bromodifluoromethylation : Employ bromodifluoromethylating agents (e.g., BrCF₂CO₂Et) under copper catalysis to introduce the BrCF₂ group at the 3-position .
  • Purity optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm regiochemistry of the pyrazole ring and substituent positions. For example, the cyclohexyl group’s protons appear as multiplet peaks at δ 1.2–2.1 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 330.05).
  • IR : Confirm the absence of carbonyl groups (if intermediates are used) and presence of C-F stretches (~1100 cm1^{-1}) .
  • Contradiction resolution : Cross-validate using X-ray crystallography (see Advanced FAQ 4) or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals .

Advanced: How can the electronic effects of the bromodifluoromethyl group influence biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Electron-withdrawing effects : The BrCF₂ group decreases electron density at the pyrazole ring, enhancing electrophilicity and potential interactions with biological targets (e.g., enzyme active sites) .
  • Methodology : Compare activity of analogs (e.g., BrCF₂ vs. CF₃ or CH₃ substituents) in assays like enzyme inhibition (IC₅₀ measurements) or antimicrobial susceptibility testing (MIC values). Use DFT calculations to map electrostatic potential surfaces .
  • Case study : Pyrazole derivatives with BrCF₂ groups showed 3-fold higher anti-inflammatory activity (COX-2 inhibition) compared to CF₃ analogs due to enhanced halogen bonding .

Advanced: What crystallographic strategies are used to resolve steric hindrance in derivatives of this compound?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze torsion angles to assess steric interactions between the cyclohexyl and BrCF₂ groups .
  • Key parameters : Monitor C–Br bond lengths (typically 1.9–2.0 Å) and dihedral angles between pyrazole and substituent planes. For example, a dihedral angle >30° indicates significant steric distortion .
  • Case study : In 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, steric clashes between substituents were resolved via a triclinic crystal lattice (space group P1), optimizing packing efficiency .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions involving the bromodifluoromethyl group?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states in Suzuki-Miyaura couplings. The BrCF₂ group’s electronegativity lowers LUMO energy, facilitating oxidative addition with Pd catalysts .
  • Methodology :
    • Optimize geometry at the B3LYP/6-31G(d) level.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
    • Validate with experimental yields (e.g., Pd(OAc)₂/XPhos system achieves ~75% yield in aryl couplings) .

Advanced: What strategies mitigate decomposition during long-term storage of bromodifluoromethyl-containing pyrazoles?

Answer:

  • Stabilization : Store under inert gas (argon) at –20°C in amber vials to prevent photolytic C–Br bond cleavage .
  • Decomposition analysis : Monitor via 19F^{19} \text{F}-NMR; appearance of free F⁻ ions indicates degradation. Add stabilizers like BHT (0.1% w/w) to inhibit radical pathways .

Basic: What safety protocols are essential for handling bromodifluoromethyl pyrazoles?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis/purification steps .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washing (risk of HBr release) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.